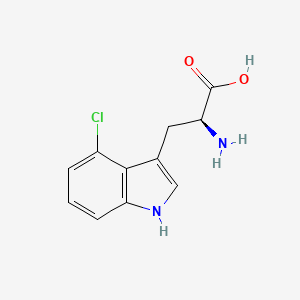

4-Chloro-l-tryptophan

Vue d'ensemble

Description

4-Chloro-l-tryptophan is a halogenated derivative of l-tryptophan, an essential amino acid. The incorporation of a chlorine atom at the 4-position of the indole ring in tryptophan significantly alters its chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-l-tryptophan typically involves the halogenation of l-tryptophan. One common method is the use of flavin-dependent halogenases, which can selectively introduce halogen atoms into specific positions on the indole ring. For example, the enzyme RebH from Lechevalieria aerocolonigenes can be used to catalyze the chlorination of l-tryptophan in the presence of a suitable cofactor .

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. Corynebacterium glutamicum, for instance, has been engineered to express halogenase genes, enabling the production of halogenated tryptophan derivatives from glucose and other simple substrates .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-l-tryptophan can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form different products, such as indole-3-acetaldehyde.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-acetaldehyde, while substitution reactions can produce various functionalized indole derivatives .

Applications De Recherche Scientifique

Chemical Synthesis

4-Chloro-L-tryptophan serves as a crucial precursor for synthesizing various halogenated indole derivatives. These derivatives are significant in developing pharmaceuticals and agrochemicals, where halogenation can enhance biological activity or modify pharmacokinetic properties. The compound's unique structure allows for the exploration of diverse synthetic pathways, particularly in creating complex bioactive molecules.

Table 1: Halogenated Indole Derivatives from this compound

| Compound Name | Application Area | Biological Activity |

|---|---|---|

| 4-Chloro-Kynurenine | Neuropharmacology | Modulates neuroinflammation |

| 5-Bromo-Tryptophan | Anticancer research | Inhibits tumor growth |

| 6-Chloro-Indole | Agrochemical development | Acts as a pesticide |

Biological Research

In biological studies, this compound is utilized to investigate the role of halogenated tryptophan in protein function and enzyme activity. Its ability to interact with various biomolecules makes it a valuable tool in elucidating molecular mechanisms underlying cellular processes.

Case Study: Protein Interaction Studies

A study demonstrated that this compound could inhibit the oligomerization of C-terminal binding proteins (CtBP1/2), which are involved in transcriptional regulation. The compound binds to a conserved site within these proteins, disrupting their function and providing insights into gene expression regulation in cancer cells .

Pharmacological Applications

The compound has shown promise in pharmacological applications, particularly as a potential therapeutic agent. Research indicates that it can influence neurotransmitter synthesis and modulate immune responses.

Table 2: Pharmacological Effects of this compound

Industrial Applications

In addition to its research uses, this compound finds applications in the industrial sector. It is employed in producing agrochemicals and other chemical intermediates, showcasing its versatility beyond academia.

Future Directions and Research Opportunities

The ongoing exploration of this compound's applications suggests several avenues for future research:

- Synthetic Biology : Utilizing engineered microorganisms to produce halogenated tryptophan derivatives at scale.

- Drug Development : Investigating the therapeutic potential of various derivatives for treating neurological disorders or cancer.

- Environmental Chemistry : Assessing the impact of halogenated compounds on ecological systems and their potential as environmentally friendly pesticides.

Mécanisme D'action

The mechanism of action of 4-chloro-l-tryptophan involves its interaction with specific enzymes and receptors. The chlorine atom can enhance binding affinity and selectivity for certain targets, such as tryptophan hydroxylase and serotonin receptors. This can modulate the activity of these proteins and influence various biological pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-l-tryptophan: Another halogenated derivative with similar properties but different reactivity due to the bromine atom.

5-Chloro-l-tryptophan: Chlorination at a different position on the indole ring, leading to distinct biological activities.

7-Chloro-l-tryptophan: Another positional isomer with unique chemical and biological properties.

Uniqueness

4-Chloro-l-tryptophan is unique due to its specific halogenation pattern, which can confer distinct chemical reactivity and biological activity compared to other halogenated tryptophan derivatives. Its selective interaction with certain enzymes and receptors makes it a valuable tool in biochemical and pharmacological research .

Activité Biologique

4-Chloro-L-tryptophan (4-Cl-Trp) is a halogenated derivative of the essential amino acid L-tryptophan, recognized for its unique biochemical properties and biological activities. This compound has garnered attention for its role in various metabolic pathways, particularly in the context of neurobiology and cancer research.

This compound primarily targets C-terminal Binding Proteins (CtBP1/2) . The compound binds to a conserved active site tryptophan residue (W318/324) within these proteins, disrupting their oligomerization and transcriptional regulatory functions. This interaction leads to significant alterations in cellular signaling and gene expression, impacting various physiological processes.

Biochemical Pathways

The metabolism of L-tryptophan occurs through three main pathways:

- Indole Pathway : Predominantly in bacteria.

- Kynurenine Pathway : In mammals, leading to neuroactive metabolites.

- Serotonin Pathway : Involved in mood regulation.

This compound can influence these pathways, particularly the kynurenine pathway, where it may affect the synthesis of neuroactive compounds such as kynurenine and quinolinic acid .

Pharmacokinetics

The pharmacokinetic profile of this compound is complex. It is metabolized similarly to L-tryptophan, leading to various bioactive metabolites that exert effects across different organs. Studies indicate that the compound is a substrate for aromatic L-amino acid decarboxylase (AADC) , which plays a crucial role in monoamine neurotransmitter synthesis.

Cellular Effects

Research has shown that this compound affects cellular processes by:

- Modulating cell signaling pathways.

- Altering gene expression profiles.

- Influencing cellular metabolism.

For instance, studies have indicated that liver cells pre-incubated with similar compounds exhibit reduced sensitivity to tryptophan-mediated inhibition of gluconeogenesis, suggesting adaptive cellular responses to halogenated tryptophans.

Neurophysiological Effects

A randomized crossover trial examined the effects of 4-chloro-kynurenine (a metabolite of 4-Cl-Trp) on neurophysiological measures. It was found that higher doses significantly increased specific auditory steady-state response (ASSR) metrics, indicating potential implications for neurological conditions such as depression .

Cancer Research Applications

In cancer studies, the role of tryptophan metabolism has been highlighted as a crucial factor in immune modulation. This compound has been investigated for its potential to inhibit indoleamine 2,3-dioxygenase (IDO1) , an enzyme linked to tumor immune evasion. In vitro assays demonstrated that inhibitors could restore T-cell proliferation in the presence of IDO1-overexpressing cells, showcasing the therapeutic potential of manipulating tryptophan metabolism in cancer immunotherapy .

Pharmacological Models

Pharmacological models utilizing this compound have been developed to assess its effects on immune modulation and cancer progression. These models include:

- Cell-based assays : To evaluate direct effects on immune cell function.

- Co-culture systems : To study interactions between tumor cells and immune cells.

- In vivo models : Such as syngeneic mouse models for assessing therapeutic efficacy against tumors .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Target Proteins | CtBP1/2 |

| Key Pathways Affected | Kynurenine pathway; serotonin synthesis |

| Enzyme Interaction | Substrate for AADC |

| Cellular Impact | Alters signaling pathways; affects gene expression |

| Clinical Implications | Potential use in neuropsychiatric disorders and cancer immunotherapy |

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTHKYABOMUPSC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555059 | |

| Record name | 4-Chloro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52448-14-3 | |

| Record name | 4-Chloro-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52448-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.